molecular formula C7H14O5 B093011 (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal CAS No. 18546-08-2

(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal

Cat. No. B093011
CAS RN: 18546-08-2
M. Wt: 178.18 g/mol
InChI Key: MPQBLCRFUYGBHE-ZTYPAOSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal, also known as L-rhamnose, is a naturally occurring sugar that is commonly found in plants, bacteria, and fungi. This sugar has a unique structure that makes it an important component in various biological processes. In

Mechanism Of Action

(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal exerts its biological effects through various mechanisms. It has been found to inhibit the growth of bacteria by disrupting their cell wall synthesis. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal also modulates the immune system by regulating the production of cytokines and chemokines. Additionally, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has been shown to scavenge free radicals and protect cells from oxidative damage.

Biochemical And Physiological Effects

(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has various biochemical and physiological effects. It is a component of glycoproteins and glycolipids, which play important roles in cell signaling and communication. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has also been shown to improve gut health by promoting the growth of beneficial bacteria and reducing inflammation.

Advantages And Limitations For Lab Experiments

(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has several advantages for lab experiments. It is readily available and can be synthesized using enzymatic methods. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is also non-toxic and has low immunogenicity. However, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has some limitations for lab experiments. It is highly soluble in water, which can make it difficult to work with in certain experiments. Additionally, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal can be expensive to produce in large quantities.

Future Directions

There are several future directions for the study of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal. One area of interest is the development of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal-based therapies for the treatment of various diseases. Another area of interest is the exploration of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal as a potential prebiotic for improving gut health. Additionally, the development of new enzymatic methods for the synthesis of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal could improve its availability and reduce its cost.
Conclusion:
In conclusion, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is a naturally occurring sugar with unique biological properties. It has been extensively studied for its antimicrobial, anti-inflammatory, and antioxidant effects. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has potential therapeutic applications in the treatment of cancer, diabetes, and cardiovascular diseases. Its availability and cost can be improved through the development of new enzymatic synthesis methods. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is a promising area of research for the development of new therapies and the improvement of gut health.

Synthesis Methods

(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal can be synthesized through various methods including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal from starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of starting materials into (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal. Enzymatic synthesis is preferred over chemical synthesis due to its high selectivity and efficiency.

Scientific Research Applications

(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has been extensively studied for its various biological activities. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has also been shown to have potential therapeutic applications in the treatment of cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

18546-08-2

Product Name

(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

(2R,3S,4S,5S)-2,4,5-trihydroxy-3-methoxyhexanal

InChI

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6-,7+/m0/s1

InChI Key

MPQBLCRFUYGBHE-ZTYPAOSTSA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@@H]([C@H](C=O)O)OC)O)O

SMILES

CC(C(C(C(C=O)O)OC)O)O

Canonical SMILES

CC(C(C(C(C=O)O)OC)O)O

Origin of Product

United States

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